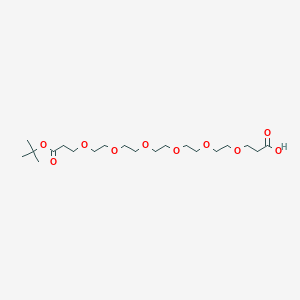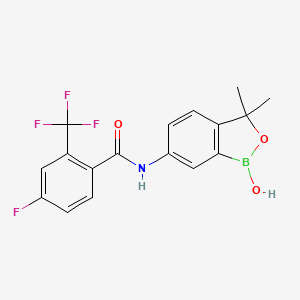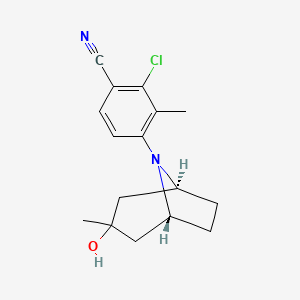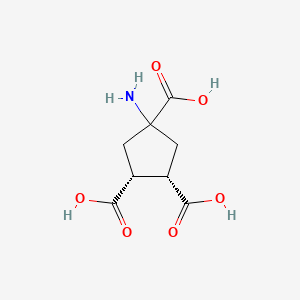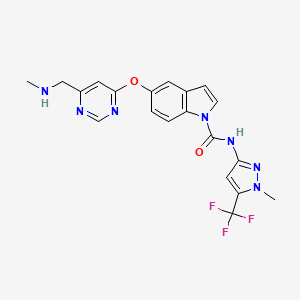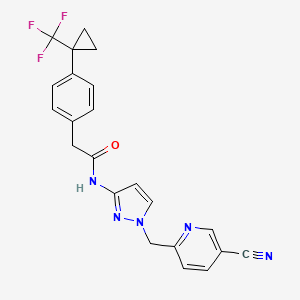
Agamanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Agamanone is a chemical compound known for its anticancer, antioxidant, and chemopreventive properties . It is a small molecule with the molecular formula C18H16O8 and a molecular weight of 360.31 g/mol . This compound is found in green vegetables and is isolated from the famine food Agave americana .
准备方法
Synthetic Routes and Reaction Conditions: Agamanone can be synthesized through various chemical reactions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent. For instance, a mother liquor preparation method includes dissolving 2 mg of this compound in 50 μL of DMSO to achieve a concentration of 40 mg/mL . This solution can then be further diluted and mixed with other solvents such as polyethylene glycol (PEG300), Tween 80, and distilled water (ddH2O) to achieve the desired concentration for various applications .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and purification to ensure the final product meets the required standards for research and industrial use.
化学反应分析
Types of Reactions: Agamanone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct properties and applications.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of this compound.
科学研究应用
Agamanone has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative damage.
Medicine: Investigated for its anticancer properties and potential use in cancer treatment and prevention.
Industry: Utilized in the development of new materials and products with enhanced properties.
作用机制
The mechanism by which Agamanone exerts its effects involves several molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress in cells . Additionally, its anticancer properties are attributed to its ability to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation . The exact molecular targets and pathways involved in these processes are still under investigation.
相似化合物的比较
. Similar compounds include:
Quercetin: Another flavonoid with antioxidant and anticancer properties.
Kaempferol: Known for its anti-inflammatory and anticancer effects.
Myricetin: Exhibits strong antioxidant activity and potential anticancer benefits.
Uniqueness: Agamanone is unique due to its specific chemical structure and the combination of its antioxidant, anticancer, and chemopreventive properties. Its ability to induce apoptosis in cancer cells while protecting normal cells from oxidative damage sets it apart from other similar compounds.
属性
CAS 编号 |
143381-59-3 |
|---|---|
分子式 |
C18H16O8 |
分子量 |
360.3 g/mol |
IUPAC 名称 |
(2S)-5,7-dihydroxy-6-methoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H16O8/c1-22-13-3-8(4-14-18(13)25-7-24-14)11-5-9(19)15-12(26-11)6-10(20)17(23-2)16(15)21/h3-4,6,11,20-21H,5,7H2,1-2H3/t11-/m0/s1 |
InChI 键 |
OPMVFPLFBRWXER-NSHDSACASA-N |
SMILES |
O=C1C[C@@H](C2=CC(OC)=C(OCO3)C3=C2)OC4=CC(O)=C(OC)C(O)=C14 |
手性 SMILES |
COC1=CC(=CC2=C1OCO2)[C@@H]3CC(=O)C4=C(O3)C=C(C(=C4O)OC)O |
规范 SMILES |
COC1=CC(=CC2=C1OCO2)C3CC(=O)C4=C(O3)C=C(C(=C4O)OC)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Agamanone; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


